9-Fluoro-11beta,16alpha,17,21-tetrahydroxypregna-1,4-diene-3,20-dione 21-(hydrogen succinate)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-Fluoro-11beta,16alpha,17,21-tetrahydroxypregna-1,4-diene-3,20-dione 21-(hydrogen succinate) is a synthetic glucocorticoid steroid. This compound is known for its potent anti-inflammatory and immunosuppressive properties. It is commonly used in the treatment of various inflammatory and autoimmune conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-Fluoro-11beta,16alpha,17,21-tetrahydroxypregna-1,4-diene-3,20-dione 21-(hydrogen succinate) typically involves multiple steps starting from a suitable steroid precursor. The process includes fluorination, hydroxylation, and succinate esterification. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yield and purity.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using automated reactors and stringent quality control measures. The process is designed to ensure consistency, efficiency, and compliance with regulatory standards.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, often resulting in the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can convert ketone groups to alcohols.
Substitution: Halogenation and other substitution reactions can modify the functional groups on the steroid backbone.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Halogenating agents like N-bromosuccinimide are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
9-Fluoro-11beta,16alpha,17,21-tetrahydroxypregna-1,4-diene-3,20-dione 21-(hydrogen succinate) is widely used in scientific research due to its anti-inflammatory and immunosuppressive properties. It is utilized in:
Chemistry: As a reference standard in analytical chemistry.
Biology: To study the effects of glucocorticoids on cellular processes.
Medicine: In the development of new therapeutic agents for inflammatory and autoimmune diseases.
Industry: As an active pharmaceutical ingredient in various formulations.
Mechanism of Action
The compound exerts its effects by binding to glucocorticoid receptors in the cytoplasm. This binding leads to the translocation of the receptor-ligand complex into the nucleus, where it modulates the transcription of target genes. The resulting changes in gene expression lead to reduced production of pro-inflammatory cytokines and other mediators of inflammation.
Comparison with Similar Compounds
Similar Compounds
Dexamethasone: Another potent synthetic glucocorticoid with similar anti-inflammatory properties.
Prednisolone: A commonly used glucocorticoid with a slightly different structure and pharmacokinetic profile.
Hydrocortisone: A naturally occurring glucocorticoid with less potency compared to synthetic analogs.
Uniqueness
9-Fluoro-11beta,16alpha,17,21-tetrahydroxypregna-1,4-diene-3,20-dione 21-(hydrogen succinate) is unique due to its specific fluorination and hydroxylation pattern, which enhances its potency and duration of action compared to other glucocorticoids.
Properties
CAS No. |
2561-01-5 |
---|---|
Molecular Formula |
C25H31FO9 |
Molecular Weight |
494.5 g/mol |
IUPAC Name |
4-[2-[(8S,9R,10S,11S,13S,14S,16R,17S)-9-fluoro-11,16,17-trihydroxy-10,13-dimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethoxy]-4-oxobutanoic acid |
InChI |
InChI=1S/C25H31FO9/c1-22-8-7-14(27)9-13(22)3-4-15-16-10-17(28)25(34,23(16,2)11-18(29)24(15,22)26)19(30)12-35-21(33)6-5-20(31)32/h7-9,15-18,28-29,34H,3-6,10-12H2,1-2H3,(H,31,32)/t15-,16-,17+,18-,22-,23-,24-,25-/m0/s1 |
InChI Key |
LANLTRZXAVUOPI-OKKOOQLDSA-N |
Isomeric SMILES |
C[C@]12C[C@@H]([C@]3([C@H]([C@@H]1C[C@H]([C@@]2(C(=O)COC(=O)CCC(=O)O)O)O)CCC4=CC(=O)C=C[C@@]43C)F)O |
Canonical SMILES |
CC12CC(C3(C(C1CC(C2(C(=O)COC(=O)CCC(=O)O)O)O)CCC4=CC(=O)C=CC43C)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.